3-Bromo-5-ethylbenzonitrile
Overview
Description
3-Bromo-5-ethylbenzonitrile: is an organic compound with the molecular formula C9H8BrN It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and an ethyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-ethylbenzonitrile can be achieved through several methods. One common approach involves the bromination of 5-ethylbenzonitrile. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer and more environmentally friendly brominating agents, such as NBS, is preferred to minimize hazardous by-products. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-ethylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: LiAlH4 in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: KMnO4 in aqueous or alkaline conditions.
Major Products Formed:
Substitution: Formation of 3-azido-5-ethylbenzonitrile or 3-thio-5-ethylbenzonitrile.
Reduction: Formation of 3-bromo-5-ethylbenzylamine.
Oxidation: Formation of 3-bromo-5-ethylbenzoic acid.
Scientific Research Applications
3-Bromo-5-ethylbenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of functional materials, such as liquid crystals and polymers.
Biological Studies: The compound is employed in studies investigating the biological activity of brominated aromatic compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethylbenzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and nitrile group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s biological activity.
Comparison with Similar Compounds
3-Bromo-5-methylbenzonitrile: Similar structure but with a methyl group instead of an ethyl group.
3-Bromo-4-ethylbenzonitrile: Bromine atom at the third position and ethyl group at the fourth position.
4-Bromo-5-ethylbenzonitrile: Bromine atom at the fourth position and ethyl group at the fifth position.
Uniqueness: 3-Bromo-5-ethylbenzonitrile is unique due to the specific positioning of the bromine and ethyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct biological activities and applications compared to its similar compounds.
Properties
IUPAC Name |
3-bromo-5-ethylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-2-7-3-8(6-11)5-9(10)4-7/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERGMGNRJQZSLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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